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Compound of Interest

Compound Name: Indobufen

Cat. No.: B1671881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Indobufen (2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic acid) is a potent, reversible inhibitor of

platelet cyclooxygenase (COX), positioning it as a significant antiplatelet agent. This technical

guide provides a comprehensive overview of its chemical structure, physicochemical

properties, and pharmacological characteristics. Detailed methodologies for its synthesis and

key in vitro assays are presented to support further research and development. The document

also elucidates its mechanism of action through signaling pathway diagrams, offering a

valuable resource for professionals in drug discovery and development.

Chemical Structure and Identification
Indobufen is a racemic compound with the chemical formula C₁₈H₁₇NO₃. Its structure features

a butanoic acid moiety attached to a phenyl group, which in turn is linked to an isoindolinone

ring system.
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Identifier Value

IUPAC Name 2-[4-(1-Oxoisoindolin-2-yl)phenyl]butanoic acid

CAS Number 63610-08-2[1][2]

Molecular Formula C₁₈H₁₇NO₃

Molecular Weight 295.33 g/mol

SMILES
CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=

O)C(=O)O

InChI

InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-

9-14(10-8-12)19-11-13-5-3-4-6-

16(13)17(19)20/h3-10,15H,2,11H2,1H3,

(H,21,22)

Synonyms Ibustrin, K-2930, K-3920

Physicochemical Properties
The physicochemical properties of Indobufen are crucial for its formulation, absorption, and

distribution.

Property Value

Melting Point 182-184 °C

pKa

While an experimentally determined pKa value

is not readily available in the cited literature, as

a carboxylic acid-containing compound, its pKa

is expected to be in the acidic range, influencing

its ionization state at physiological pH.

Solubility
- Water: Insoluble. - Ethanol: Slightly soluble. -

DMSO: Soluble.

Appearance White to off-white solid
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Pharmacological Properties
Indobufen's primary pharmacological effect is the inhibition of platelet aggregation.

Pharmacodynamics
Indobufen is a reversible inhibitor of the cyclooxygenase (COX) enzyme, with a preference for

COX-1, which is the key enzyme in the synthesis of thromboxane A₂ (TXA₂) in platelets. TXA₂

is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting COX-1,

Indobufen effectively reduces TXA₂ production, thereby inhibiting platelet aggregation. This

reversible inhibition allows for a faster recovery of platelet function upon discontinuation of the

drug compared to irreversible inhibitors like aspirin.

Pharmacokinetics
Parameter Description

Absorption

Rapidly absorbed after oral administration, with

peak plasma concentrations reached in

approximately 2 hours.

Distribution Highly protein-bound (>99%).

Metabolism Metabolized in the liver.

Excretion

Primarily excreted in the urine as both

unchanged drug and metabolites. The plasma

half-life is approximately 8 hours.

Signaling Pathway and Mechanism of Action
The mechanism of action of Indobufen centers on its inhibition of the arachidonic acid cascade

within platelets.
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Indobufen's Mechanism of Action

Arachidonic Acid

Cyclooxygenase-1 (COX-1)

Prostaglandin H2 (PGH2)

Thromboxane Synthase

Thromboxane A2 (TXA2)
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Mechanism of Indobufen via COX-1 Inhibition.

Experimental Protocols
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Synthesis of Indobufen
A common synthetic route to Indobufen involves the following key steps:

Synthetic Pathway for Indobufen

2-(4-Aminophenyl)butanoic acid Reaction with
Phthalic Anhydride Phthalimide Intermediate Reduction Indobufen

Click to download full resolution via product page

A generalized synthetic workflow for Indobufen.

Detailed Methodology:

Formation of the Phthalimide Intermediate: 2-(4-Aminophenyl)butanoic acid is reacted with

phthalic anhydride in a suitable solvent, such as glacial acetic acid, under reflux conditions.

This reaction forms the corresponding phthalimide derivative.

Reduction to Isoindolinone: The phthalimide intermediate is then selectively reduced to the

isoindolinone ring system. This can be achieved using various reducing agents, such as zinc

dust in the presence of a proton source.

Purification: The crude Indobufen is purified by recrystallization from an appropriate solvent

system, such as ethanol/water, to yield the final product as a white solid.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C

NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of Indobufen against COX-1 and COX-2 enzymes.

Materials:

Purified COX-1 and COX-2 enzymes

Arachidonic acid (substrate)
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Indobufen (test compound)

Reaction buffer (e.g., Tris-HCl)

Detection system (e.g., ELISA kit for prostaglandin E₂ or a system to measure oxygen

consumption)

Procedure:

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

Incubation with Inhibitor: Pre-incubate the enzymes with various concentrations of

Indobufen (or a vehicle control) for a specified time at 37°C.

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

Reaction Termination: Stop the reaction after a defined period.

Quantification of Product: Measure the amount of prostaglandin produced using a suitable

detection method.

Data Analysis: Calculate the percentage of inhibition for each concentration of Indobufen
and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of

enzyme activity).

In Vitro Platelet Aggregation Assay
This assay measures the effect of Indobufen on platelet aggregation induced by various

agonists.

Materials:

Platelet-rich plasma (PRP) or washed platelets

Platelet agonists (e.g., arachidonic acid, ADP, collagen)

Indobufen (test compound)

Platelet aggregometer
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Procedure:

PRP Preparation: Obtain PRP from fresh whole blood by centrifugation.

Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of Indobufen (or

a vehicle control) at 37°C.

Induction of Aggregation: Add a platelet agonist to the PRP in the aggregometer cuvette.

Measurement of Aggregation: Monitor the change in light transmittance through the PRP

suspension over time using the aggregometer. An increase in light transmittance

corresponds to platelet aggregation.

Data Analysis: Determine the percentage of inhibition of platelet aggregation for each

concentration of Indobufen compared to the control.

Conclusion
Indobufen is a well-characterized reversible COX inhibitor with established antiplatelet activity.

Its chemical structure and physicochemical properties are conducive to oral administration. The

detailed experimental protocols provided in this guide for its synthesis and biological evaluation

will be instrumental for researchers and drug development professionals in advancing the study

and application of this important therapeutic agent. The elucidated signaling pathway provides

a clear framework for understanding its mechanism of action at a molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1671881#indobufen-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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